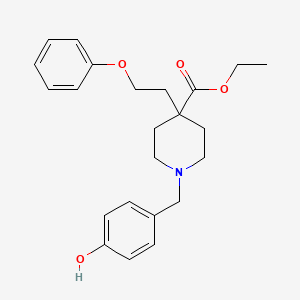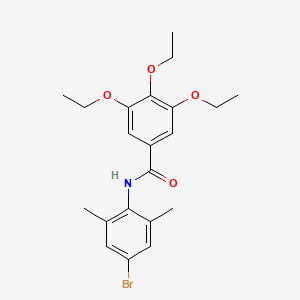
N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide
Übersicht
Beschreibung
N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide (TMPD) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to act as an electron acceptor and has been used in various biochemical and physiological experiments.
Wirkmechanismus
N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide acts as an electron acceptor by accepting electrons from reduced cytochrome c and donating them to cytochrome c oxidase. This electron transfer leads to the formation of water molecules from oxygen and hydrogen ions, which is a critical step in cellular respiration.
Biochemical and Physiological Effects:
N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of cytochrome c oxidase in a concentration-dependent manner. N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide has also been shown to increase the production of reactive oxygen species (ROS) in mitochondria, which can lead to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide in lab experiments is its ability to act as an electron acceptor. This property makes it a valuable tool in studying the electron transport chain and cellular respiration. However, N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide has some limitations as well. It is known to be toxic to cells at high concentrations and can interfere with the activity of other enzymes in the electron transport chain.
Zukünftige Richtungen
There are several future directions for research on N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide. One area of interest is the development of new methods for synthesizing N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide that are more efficient and environmentally friendly. Another area of research is the use of N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide in the development of new drugs that target cytochrome c oxidase and other enzymes in the electron transport chain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide and its potential use in medical applications.
Conclusion:
In conclusion, N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide is a valuable tool in scientific research due to its ability to act as an electron acceptor. It has been widely used in experiments to study the electron transport chain and cellular respiration. Although N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide has some limitations, its unique properties make it a valuable tool in the development of new drugs and the study of biological processes. Further research is needed to fully understand the potential of N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide in medical applications.
Synthesemethoden
N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide can be synthesized by reacting piperazine with sulfuric acid and formaldehyde. The reaction results in the formation of a sulfonic acid group on each of the nitrogen atoms of the piperazine ring. The resulting compound is then methylated using dimethyl sulfate to obtain N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide.
Wissenschaftliche Forschungsanwendungen
N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide has been extensively used in scientific research as an electron acceptor. It is commonly used in experiments to measure the activity of cytochrome c oxidase, an enzyme that plays a crucial role in cellular respiration. N,N,N',N'-tetramethyl-1,4-piperazinedisulfonamide is also used in experiments to study the electron transport chain in mitochondria and the redox properties of various biological molecules.
Eigenschaften
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethylpiperazine-1,4-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4O4S2/c1-9(2)17(13,14)11-5-7-12(8-6-11)18(15,16)10(3)4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPWPMUDCDLZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279140 | |
| Record name | n,n,n',n'-tetramethylpiperazine-1,4-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n,n',n'-Tetramethylpiperazine-1,4-disulfonamide | |
CAS RN |
5433-59-0 | |
| Record name | NSC11371 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n,n',n'-tetramethylpiperazine-1,4-disulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-methylphenyl)-1,6-diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972030.png)
![2'-(methylthio)-5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazoline] hydroiodide](/img/structure/B4972031.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)
![N-(1-isopropyl-2-methylpropyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4972061.png)
![6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4972073.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)
![4-allyl-2-methoxy-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4972086.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4972096.png)
![4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate](/img/structure/B4972104.png)


![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)
